molecular formula C18H17N3O2S B303914 3-amino-N-(2-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide

3-amino-N-(2-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide

Cat. No. B303914
M. Wt: 339.4 g/mol
InChI Key: WQJXEMOARJIZRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-N-(2-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 3-amino-N-(2-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide is not fully understood, but it is believed to act on various molecular targets, including enzymes and receptors. Studies have shown that this compound can inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase, which are involved in the pathogenesis of Alzheimer's disease and Parkinson's disease, respectively. It has also been shown to modulate the activity of certain receptors, such as the NMDA receptor, which is involved in the regulation of neuronal function.
Biochemical and Physiological Effects:
Studies have shown that 3-amino-N-(2-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide can have various biochemical and physiological effects, depending on the concentration and duration of exposure. This compound has been shown to have antioxidant, anti-inflammatory, and neuroprotective properties. It has also been shown to modulate the levels of certain neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior.

Advantages and Limitations for Lab Experiments

3-amino-N-(2-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide has several advantages and limitations for lab experiments. One advantage is its potential as a therapeutic agent for various diseases, which makes it a promising candidate for drug discovery and development. Another advantage is its ability to modulate the activity of various molecular targets, which makes it a valuable tool for studying the mechanisms of disease pathogenesis. However, one limitation is its potential toxicity and side effects, which require careful evaluation and monitoring in lab experiments.

Future Directions

There are several future directions for research on 3-amino-N-(2-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide. One direction is to further investigate its potential as a therapeutic agent for various diseases, particularly neurodegenerative diseases. Another direction is to study its mechanism of action in more detail, in order to identify its molecular targets and pathways. Additionally, future research could focus on developing new synthesis methods for this compound, in order to improve its yield and purity. Finally, future studies could investigate the potential of this compound as a tool for studying the mechanisms of disease pathogenesis and for identifying new drug targets.

Synthesis Methods

The synthesis method for 3-amino-N-(2-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide involves the reaction between 2-methoxybenzaldehyde and 2-aminothiophenol in the presence of acetic acid and ammonium acetate. The resulting product is then reacted with ethyl acetoacetate and sodium ethoxide to obtain the final compound. This method has been optimized for high yield and purity.

Scientific Research Applications

3-amino-N-(2-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been studied for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential as a neuroprotective agent and for its anti-inflammatory properties.

properties

Product Name

3-amino-N-(2-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide

Molecular Formula

C18H17N3O2S

Molecular Weight

339.4 g/mol

IUPAC Name

6-amino-N-(2-methoxyphenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide

InChI

InChI=1S/C18H17N3O2S/c1-23-14-8-3-2-6-13(14)20-17(22)16-15(19)11-9-10-5-4-7-12(10)21-18(11)24-16/h2-3,6,8-9H,4-5,7,19H2,1H3,(H,20,22)

InChI Key

WQJXEMOARJIZRH-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NC(=O)C2=C(C3=CC4=C(CCC4)N=C3S2)N

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=C(C3=C(S2)N=C4CCCC4=C3)N

Origin of Product

United States

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